1-(Benzo[d]thiazol-4-yl)ethanone
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Overview
Description
1-(Benzo[d]thiazol-4-yl)ethanone is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzo[d]thiazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiophenol with acetic anhydride. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1-(Benzo[d]thiazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-4-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of 1-(Benzo[d]thiazol-4-yl)ethanone, known for its wide range of biological activities.
2-Aminobenzothiazole: Another derivative with significant biological and industrial applications.
Benzothiazole-2-thiol: Known for its use in the rubber industry as a vulcanization accelerator.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a versatile compound for synthetic chemists .
Properties
Molecular Formula |
C9H7NOS |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-5H,1H3 |
InChI Key |
DULOAIMQYVVDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)SC=N2 |
Origin of Product |
United States |
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